molecular formula C15H14FNO2S B438131 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 313981-60-1

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B438131
CAS No.: 313981-60-1
M. Wt: 291.3g/mol
InChI Key: VNNBFGZHUISYGO-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of sulfonyl-substituted tetrahydroisoquinolines. This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl moiety, which is further connected to a tetrahydroisoquinoline structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride and tetrahydroisoquinoline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-fluorobenzenesulfonyl chloride is added dropwise to a solution of tetrahydroisoquinoline in an appropriate solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of catalysts like iron(III) chloride.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the tetrahydroisoquinoline moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
  • 2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
  • 2-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Comparison:

  • Uniqueness: The presence of the fluorine atom in 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs.
  • Reactivity: The fluorine substituent can influence the compound’s reactivity in electrophilic and nucleophilic reactions, making it more versatile in synthetic applications.
  • Biological Activity: The fluorine atom can also affect the compound’s biological activity, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNBFGZHUISYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327089
Record name 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313981-60-1
Record name 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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